tert-Butyl 7-bromo-1H-indazole-1-carboxylate is a synthetic organic compound classified as an indazole derivative. It is characterized by the presence of a tert-butyl ester group and a bromine atom at the 7-position of the indazole ring. This compound has garnered scientific interest due to its potential applications in medicinal chemistry, particularly as a precursor for various biologically active indazole derivatives.
The compound is cataloged under the CAS number 1092352-37-8 and has a molecular formula of C₁₂H₁₃BrN₂O₂ with a molecular weight of 297.15 g/mol . Indazoles, including tert-butyl 7-bromo-1H-indazole-1-carboxylate, are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate typically involves several key steps, including:
For example, one method described involves the use of tert-butyl chloroformate and a base to facilitate the formation of the tert-butyl ester from the corresponding carboxylic acid .
The molecular structure of tert-butyl 7-bromo-1H-indazole-1-carboxylate features:
The structure can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For instance, NMR can provide insights into the chemical environment of hydrogen atoms in the molecule, while IR can identify functional groups based on characteristic absorption bands.
tert-Butyl 7-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions typical for indazoles, including:
The versatility of this compound makes it a valuable intermediate in synthesizing other indazole derivatives with potential therapeutic effects .
The mechanism of action for compounds derived from indazoles, including tert-butyl 7-bromo-1H-indazole-1-carboxylate, often involves interaction with biological targets such as enzymes or receptors. These interactions may occur through:
Such interactions contribute to the pharmacological effects observed with indazole derivatives, including anti-inflammatory and antimicrobial activities.
tert-Butyl 7-bromo-1H-indazole-1-carboxylate is typically a solid at room temperature, exhibiting good stability under standard laboratory conditions. Its melting point and solubility characteristics are essential for practical applications in synthesis and formulation.
The compound's reactivity is influenced by its functional groups:
Data from studies indicate that this compound retains significant stability under acidic conditions but may hydrolyze under strong basic conditions .
tert-Butyl 7-bromo-1H-indazole-1-carboxylate serves as an important building block in medicinal chemistry. Its derivatives have been investigated for:
Furthermore, ongoing studies aim to explore its utility in developing novel pharmaceuticals targeting inflammation and infectious diseases .
The systematic IUPAC designation tert-butyl 7-bromo-1H-indazole-1-carboxylate precisely defines the core structure: a brominated indazole system where the N1 nitrogen bears a Boc protecting group [2]. This nomenclature reflects the carbamate linkage formed through carbonyl attachment to the indazole nitrogen. Beyond the systematic name, several synonyms appear in chemical commerce, including 1-Boc-7-bromo-1H-indazole, 7-Bromoindazole-1-carboxylic acid tert-butyl ester, and 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate [2] [6]. These variants emphasize either the protective group (Boc) or the ester functionality.
The compound's structural identity is unambiguously established through spectroscopic and crystallographic data. Key identifiers include:
Table 1: Nomenclature Conventions for tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Naming System | Designation |
---|---|
IUPAC Name | tert-butyl 7-bromo-1H-indazole-1-carboxylate |
Common Synonyms | 1-Boc-7-bromo-1H-indazole; 7-Bromoindazole-1-carboxylic acid tert-butyl ester; 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate |
Registry Numbers | CAS 1092352-37-8; MDL MFCD11505878 |
The Boc group sterically shields N1, directing electrophilic substitution to the C3 position and enabling selective metalation at C7 through bromine exchange. Crystallographic analysis confirms near-perpendicular orientation between the Boc carbonyl and indazole plane, minimizing conjugation. This geometric constraint enhances hydrolytic stability compared to planar acylated indazoles while maintaining sufficient electronic activation for nucleophilic cleavage under acidic conditions [6].
Indazole chemistry emerged in the late 19th century, but efficient N1-protection strategies remained elusive until protective group innovations in peptide synthesis were adapted for heterocycles. The Boc group's introduction to indazoles represented a transformative advancement in the early 2000s, solving longstanding regioselectivity challenges during functionalization. Prior methodologies struggled with N1/N2 regiocontrol, often yielding mixtures requiring tedious separation. The commercial emergence of tert-butyl 7-bromo-1H-indazole-1-carboxylate around 2010–2012 (evidenced by supplier catalog entries) provided pharmaceutical chemists with a regiochemically pure building block [2]. This compound leveraged two key developments: improved indazole ring-forming methodologies (notably cyclization of ortho-halo benzaldehyde hydrazones) and optimized Boc protection under phase-transfer conditions that minimized di-Boc byproducts.
The bromine at C7 specifically addresses limitations in late-stage indazole functionalization. Traditional electrophilic bromination of protected indazoles suffered from poor regioselectivity and overhalogenation. By contrast, this pre-brominated derivative permits precise metal-halogen exchange at C7 without competing reactions at other ring positions. Commercial availability accelerated adoption across drug discovery programs, with supplier catalogs listing it among "Boc-protected halide building blocks" for medicinal chemistry [6]. The molecular weight (297.15 g/mol) and purity specifications (>95-98%) in supplier documentation reflect industrial standardization of this once-esoteric intermediate [5] [7].
As a synthetic intermediate, this compound excels through orthogonal reactivity at three sites: the bromo substituent for metal-mediated couplings, the Boc group for deprotection to expose N1 nucleophilicity, and the C3 position for electrophilic substitution. The bromine undergoes efficient palladium-catalyzed transformations, including:
Table 2: Sourcing Specifications and Application-Relevant Properties
Parameter | Specification | Source Reference |
---|---|---|
Purity | 95-98% (HPLC) | [5] [6] |
Physical Form | White crystalline solid | [6] |
Pricing | $55/25mg; $784/1g | [2] |
Stability | Stable when sealed at ambient temperature | [2] [7] |
Pharmaceutical applications exploit the indazole core's bioisosteric similarity to indoles while offering enhanced metabolic stability. Deprotection with trifluoroacetic acid yields 7-bromo-1H-indazole, a versatile precursor for kinase inhibitor scaffolds like PAK1 and FLT3 antagonists. The electron-withdrawing Boc group significantly activates the C3 position toward lithiation, enabling directed ortho-metalation for introduction of aldehydes, carboxylic acids, or halogens not achievable with unprotected indazoles.
Supplier data reveals substantial cost variations reflecting scale and purity:
This pricing structure underscores its high-value application in lead optimization rather than bulk manufacturing. Recent synthetic applications highlight chemoselective functionalization sequences impossible with unprotected analogs, such as C3 bromination followed by Suzuki coupling at C7 without N-dealkylation [6]. The Boc group's acid-lability permits selective removal in multifunctional molecules containing base-sensitive groups, solidifying its role in complex molecule construction.
Table 3: Synthetic Applications and Corresponding Reaction Types
Transformation | Reaction Conditions | Application Target |
---|---|---|
Boc Deprotection | TFA/DCM (1:1), 0°C to rt | Access to N-unprotected indazole nucleophile |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water | Biaryl-containing kinase inhibitors |
Directed Ortho-Metalation | n-BuLi, THF, -78°C; Electrophile quench | C3-functionalized analogs |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: